Cas no 961-45-5 (1,3-Dimethyl-8-phenylxanthine)

1,3-Dimethyl-8-phenylxanthine structure
1,3-Dimethyl-8-phenylxanthine structure
Nome do Produto:1,3-Dimethyl-8-phenylxanthine
N.o CAS:961-45-5
MF:C13H12N4O2
MW:256.25998210907
CID:806566
PubChem ID:24278626

1,3-Dimethyl-8-phenylxanthine Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-phenyl-
    • 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione
    • 8-PHENYLTHEOPHYLLINE CRYSTALLINE
    • 1,3-dimethyl-7-phenylxanthine
    • 1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione
    • 1,3-dimethyl-8-phenyl-3,7-dihydro-purine-2,6-dione
    • 1,3-dimethyl-8-phenyl-3,9-dihydro-purine-2,6-dione
    • 1,3-Dimethyl-8-phenylxanthine
    • 1H-Purine-2,6-dione,2,3,6,7-tetrahydro-1,3-dimethyl-8-phenyl
    • 8-Phenyltheophylline
    • Lopac-P-2278
    • Theophylline,8-phenyl
    • 1,3-Dimethyl-8-phenylxanthine crystalline
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl- (9CI)
    • 3,9-Dihydro-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione (ACI)
    • Theophylline, 8-phenyl- (6CI, 7CI, 8CI)
    • 1,3-Dimethyl-8-phenyl-1H-purine-2,6(3H,7H)-dione
    • 3,7-Dihydro-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione
    • 8-Phenyl-1,3-dimethylxanthine
    • 8-PT
    • NSC 14127
    • CCG-204999
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl-(9CI)
    • 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1,3-DIMETHYL-8-PHENYL-
    • NCGC00015807-06
    • PDSP2_000325
    • 1H-Purine-2,6-dione, 2,3,6,7-tetrahydro-1,3-dimethyl-8-phenyl-
    • Theophylline, 8-phenyl-
    • VU0254233-3
    • STL293634
    • PD015130
    • AKOS015905559
    • Q4644289
    • UNII-E6M543P3BL
    • HMS3262H16
    • NCGC00015807-02
    • SDCCGSBI-0050892.P002
    • CHEMBL62350
    • BDBM82015
    • E6M543P3BL
    • PDSP2_000320
    • BDBM50391224
    • SMR000058251
    • NSC-14127
    • PDSP1_000327
    • MFCD00005582
    • DTXSID90242119
    • Tox21_500917
    • NCGC00261602-01
    • SR-01000076062-1
    • AKOS002153928
    • EU-0100917
    • DTXCID40164610
    • CAS_1922
    • 1,3-DIMETHYL-8-PHENYLXANTHINE, CRYSTALLINE
    • 1,3-dimethyl-8-phenyl-3,9-dihydro-1h-purine-2,6-dione
    • NCGC00015807-04
    • NCGC00094228-02
    • Lopac0_000917
    • MLS000069624
    • LP00917
    • PDSP1_000322
    • NSC14127
    • 1,3-dimethyl-8-phenyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • SR-01000076062
    • NSC_1922
    • Oprea1_390706
    • NCGC00015807-01
    • 3,9-DIHYDRO-1,3-DIMETHYL-8-PHENYL-1H-PURINE-2,6-DIONE
    • DB-057624
    • CS-0044810
    • P 2278
    • NCGC00094228-01
    • NCGC00015807-03
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl-
    • SCHEMBL516432
    • 8-PHENYL THEOPHYLLINE
    • 961-45-5
    • MDL: MFCD00005582
    • Inchi: 1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)
    • Chave InChI: PJFMAVHETLRJHJ-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(=O)N(C)C2=C1NC(C1C=CC=CC=1)=N2

Propriedades Computadas

  • Massa Exacta: 256.09600
  • Massa monoisotópica: 256.096
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 394
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: nothing
  • Superfície polar topológica: 69.3A^2
  • Contagem de Tautomeros: 4

Propriedades Experimentais

  • Cor/Forma: Off white to light yellow crystals
  • Densidade: 1.4±0.1 g/cm3
  • Ponto de Fusão: >300 °C (lit.)
  • Ponto de ebulição: 517.7±42.0 °C at 760 mmHg
  • Ponto de Flash: 266.9±27.9 °C
  • Índice de Refracção: 1.639
  • Solubilidade: H2O: slightly soluble
  • PSA: 72.68000
  • LogP: 0.62730
  • Pressão de vapor: 0.0±1.3 mmHg at 25°C
  • Solubilidade: Slightly soluble in water

1,3-Dimethyl-8-phenylxanthine Informações de segurança

1,3-Dimethyl-8-phenylxanthine Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3-Dimethyl-8-phenylxanthine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
D480168-10mg
1,3-Dimethyl-8-phenylxanthine
961-45-5
10mg
$58.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02731-1g
8-PHENYLTHEOPHYLLINE
961-45-5
1g
¥9808.0 2021-09-04
TRC
D480168-25mg
1,3-Dimethyl-8-phenylxanthine
961-45-5
25mg
$92.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-253981-100 mg
1,3-Dimethyl-8-phenylxanthine,
961-45-5 ≥98%
100MG
¥1,053.00 2023-07-11
A2B Chem LLC
AJ23024-50mg
1,3-Dimethyl-8-phenylxanthine
961-45-5
50mg
$266.00 2024-07-18
TRC
D480168-100mg
1,3-Dimethyl-8-phenylxanthine
961-45-5
100mg
$ 236.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02731-100mg
8-PHENYLTHEOPHYLLINE
961-45-5 -
100mg
¥2138.0 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-253981-100mg
1,3-Dimethyl-8-phenylxanthine,
961-45-5 ≥98%
100mg
¥1053.00 2023-09-05
A2B Chem LLC
AJ23024-100mg
1,3-Dimethyl-8-phenylxanthine
961-45-5
100mg
$350.00 2024-07-18
TRC
D480168-50mg
1,3-Dimethyl-8-phenylxanthine
961-45-5
50mg
$ 150.00 2023-09-07

1,3-Dimethyl-8-phenylxanthine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux; cooled
1.2 Reagents: Acetic acid Solvents: Water ;  pH 5
Referência
Modulation of phosphoryl transferase activity of glutamine synthetase
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Triethyl orthoacetate Solvents: Dimethylformamide ;  10 h, reflux
Referência
Synthesis, DNA binding and antiviral activity of new uracil, xanthine, and pteridine derivatives
El-Sabbagh, Osama I.; El-Sadek, Mohamed E.; El-Kalyoubi, Samar; Ismail, Ibrahim, Archiv der Pharmazie (Weinheim, 2007, 340(1), 26-31

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Dimethylformamide
Referência
New purine synthesis
Yoneda, Fumio; Ogiwara, Kazuko; Kanahori, Michiko; Nishigaki, Sadao, Journal of the Chemical Society [Section] D: Chemical Communications, 1970, (17), 1068-9

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium hydride Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  5 min, reflux
Referência
Synthesis of Purines and Other Fused Imidazoles from Acyclic Amidines and Guanidines
Szczepankiewicz, Bruce G.; Rohde, Jeffrey J.; Kurukulasuriya, Ravi, Organic Letters, 2005, 7(9), 1833-1835

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Nitrobenzene
Referência
Synthesis of purines by cyclization of the Michael-type adducts from 6-aminopyrimidines and 4-phenyl-1,2,4-triazoline-3,5-dione
Yoneda, Fumio; Kawamura, Mitsuko; Matsumoto, Shigeru; Higuchi, Masatsugu, Journal of the Chemical Society, 1977, (20), 2285-8

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Ammonia ,  Thionyl chloride Solvents: Water
Referência
Oxidative cyclization of 6-amino-5-benzylideneamino-1,3-dimethyluracils with thionyl chloride. A convenient synthesis of 8-substituted theophyllines
Senga, Keitaro; Shimizu, Kayoko; Nishigaki, Sadao, Chemical & Pharmaceutical Bulletin, 1977, 25(3), 495-7

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: 1,2-Dimethoxyethane ;  5 min, reflux; reflux; 25 min, reflux; reflux → rt
Referência
Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptors
Hierrezuelo, Jesus; Manuel Lopez-Romero, J.; Rico, Rodrigo; Brea, Jose; Isabel Loza, M.; et al, Bioorganic & Medicinal Chemistry, 2010, 18(6), 2081-2088

Synthetic Routes 8

Condições de reacção
1.1 Solvents: Acetonitrile ,  Water ;  rt
1.2 Reagents: 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate (Merrifield resin-supported) ;  1 - 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  rt → reflux; reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 5.0, 0 °C
Referência
Exploration of polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ) as new coupling agent for the synthesis of 8-substituted xanthine derivatives
Bandyopadhyay, Prabal; Sathe, Manisha; Sharma, Pratibha; Kaushik, M. P., Tetrahedron Letters, 2012, 53(35), 4631-4635

Synthetic Routes 9

Condições de reacção
Referência
Reactions of 5,6-diamino-1,3-dimethyluracil with chalcone halo derivatives
Orlov, V. D.; Kolos, N. N.; Tueni, M.; Yur'eva, E. Yu.; Ivkov, S. M., Khimiya Geterotsiklicheskikh Soedinenii, 1992, (7), 947-54

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,4-Dioxane ;  16 h, 100 °C
Referência
Influence of solvent and oxidant in copper-catalyzed synthesis of xanthine skeletons
Rahaman, Habibur, Asian Journal of Chemistry, 2022, 34(5), 1310-1312

Synthetic Routes 11

Condições de reacção
1.1 Reagents: tert-Butyl peroxide Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  4 h, rt → 90 °C
Referência
Concise Xanthine Synthesis through a Double-Amidination Reaction of a 6-Chlorouracil with Amidines using Base-Metal Catalysis
Morel, Benedicte; Franck, Philippe; Bidange, Johan; Sergeyev, Sergey; Smith, Dan A.; et al, ChemSusChem, 2017, 10(3), 624-628

Synthetic Routes 12

Condições de reacção
1.1 Solvents: Dimethylformamide
Referência
High chemical reactivity of 5-azidouracils and its synthetic application: novel synthesis of 8-substituted 1,3-dimethylxanthine derivatives
Hirota, Kosaku; Sako, Magoichi; Sajiki, Hironao, Heterocycles, 1997, 46, 547-554

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Copper bromide (CuBr2) Solvents: Toluene ;  36 h, 110 °C
Referência
Cu-Catalyzed C-H Activation Reaction: One-Pot Direct Synthesis of Xanthine and Uric Acid Derivatives from 5-Bromouracil
Hazra, Somjit; Mondal, Biplab; Roy, Brindaban; Rahaman, Habibur, Synlett, 2021, 32(17), 1757-1761

1,3-Dimethyl-8-phenylxanthine Raw materials

1,3-Dimethyl-8-phenylxanthine Preparation Products

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